Methyl 3-methoxyisoquinoline-7-carboxylate
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Overview
Description
Methyl 3-methoxyisoquinoline-7-carboxylate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
The synthesis of Methyl 3-methoxyisoquinoline-7-carboxylate typically involves the esterification of 3-methoxyisoquinoline-7-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 3-methoxyisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-methoxyisoquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of isoquinoline derivatives in treating various diseases.
Industry: This compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-methoxyisoquinoline-7-carboxylate is not well-documented. like other isoquinoline derivatives, it may interact with various molecular targets and pathways in biological systems. These interactions can lead to a range of biological effects, depending on the specific structure and functional groups present on the molecule .
Comparison with Similar Compounds
Methyl 3-methoxyisoquinoline-7-carboxylate can be compared with other isoquinoline derivatives such as:
Methyl 3-isoquinolinecarboxylate: Similar in structure but lacks the methoxy group, which can influence its reactivity and biological activity.
3-Methoxyisoquinoline: Lacks the carboxylate ester group, which can affect its solubility and chemical properties.
The presence of both the methoxy and carboxylate ester groups in this compound makes it unique and potentially more versatile in various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-methoxyisoquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-6-8-3-4-9(12(14)16-2)5-10(8)7-13-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKICVSQFMZLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C=CC2=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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